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Compound of Interest

Compound Name: Asperenone

Cat. No.: B096792

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Asperenone, a phenylpolyene natural product isolated from the fungus Aspergillus niger.
Asperenone, identified as (4E,6E,8E,10E,12E)-8-methyl-13-phenyltrideca-4,6,8,10,12-
pentaen-3-one, has garnered interest for its biological activities, including the inhibition of 15-
lipoxygenase and human platelet aggregation.[1] Accurate and detailed spectroscopic data is
crucial for its identification, characterization, and further development in medicinal chemistry
and pharmacological studies.

Chemical Structure

IUPAC Name: (4E,6E,8E,10E,12E)-8-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one
Molecular Formula: C20H220 Molecular Weight: 278.39 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Asperenone, compiled from
available literature.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz

Data not available in

search results

Table 2: *C NMR Spectroscopic Data

A total of 20 carbon signals are observed in the 13C NMR spectrum of a compound isolated
from Aspergillus niger, consistent with the structure of Asperenone.[2] Specific assignments
are as follows:

Chemical Shift (8) ppm Assighment

206.6 C=0 (Ketone)

Saturated carbons (including methyl, methylene,
12.2 - 40.6 _
and methine groups)

Remaining olefinic and aromatic carbon data not

available in search results

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Functional Group Assignment
~1670 C=0 Stretching (a,B-unsaturated ketone)
~1600 - 1450 C=C Stretching (Aromatic and polyene)
~3030 C-H Stretching (Aromatic/Vinyl)

~2950 - 2850 C-H Stretching (Aliphatic)

Table 4: Mass Spectrometry (MS) Data
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miz Interpretation

278 [M]* (Molecular lon)

Detailed fragmentation data not available in

search results

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data of
Asperenone, based on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A purified sample of Asperenone is dissolved in a deuterated solvent
(e.g., CDCIs, DMSO-ds) to a concentration of approximately 5-10 mg/mL in a 5 mm NMR
tube.

e Instrumentation: *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer (e.g., 400 MHz or higher).

» 'H NMR Acquisition: Standard proton NMR experiments are performed. Chemical shifts are
reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard
(6 0.00).

e 13C NMR Acquisition: Proton-decoupled 3C NMR spectra are acquired to obtain singlets for
each unique carbon atom. Chemical shifts are reported in ppm relative to the solvent peak,
which is referenced to TMS.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid Asperenone sample is mixed with dry
potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be
obtained from a thin film of the compound evaporated from a volatile solvent on a salt plate
(e.g., NaCl or KBr).

 Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)
spectrometer.
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o Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~*. The
data is presented as a plot of transmittance (%) versus wavenumber (cm™1).

Mass Spectrometry (MS)

o Sample Introduction: The purified sample is introduced into the mass spectrometer, typically
via direct infusion or after separation by gas chromatography (GC-MS) or liquid
chromatography (LC-MS).

e lonization: Electron ionization (EIl) is a common method for GC-MS, while electrospray
ionization (ESI) is often used for LC-MS.

e Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are
determined by a mass analyzer (e.g., quadrupole, time-of-flight).

o Data Interpretation: The resulting mass spectrum provides the molecular weight of the
compound and information about its structure based on the observed fragmentation pattern.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of a natural product like Asperenone.

NMR Speciroscopy
Isolation & Purification 5 e
Data Analysis & Structure Elucidation
Chromatographic Purification | 5
(9., Column, TL) ermine

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b096792?utm_src=pdf-body
https://www.benchchem.com/product/b096792?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Caption: Workflow for the isolation and spectroscopic characterization of Asperenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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